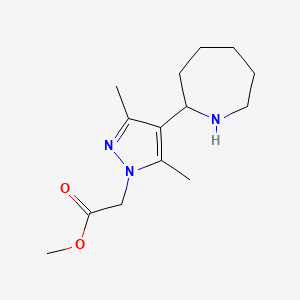

Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C14H23N3O2 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

methyl 2-[4-(azepan-2-yl)-3,5-dimethylpyrazol-1-yl]acetate |

InChI |

InChI=1S/C14H23N3O2/c1-10-14(12-7-5-4-6-8-15-12)11(2)17(16-10)9-13(18)19-3/h12,15H,4-9H2,1-3H3 |

InChI Key |

IQRZJNDQOQZQPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC)C)C2CCCCCN2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. For the target compound, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a key intermediate. Reaction with azepan-2-amine under acidic conditions (e.g., HCl in ethanol) yields 4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazole .

Reaction Conditions :

-

Temperature: 80–90°C

-

Solvent: Ethanol

-

Catalyst: Concentrated HCl

-

Yield: 65–70%

Post-cyclocondensation, the pyrazole nitrogen at the 1-position is alkylated using methyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the acetate ester moiety.

Key Optimization Parameters :

-

Solvent Selection : Dimethylformamide (DMF) enhances reactivity compared to acetone or toluene.

-

Base Strength : K2CO3 outperforms weaker bases like NaHCO3 due to improved deprotonation efficiency.

Azepane Functionalization Prior to Pyrazole Synthesis

An alternative approach involves pre-functionalizing the azepane ring before pyrazole formation. Azepan-2-one is converted to azepan-2-amine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. This amine is then coupled with ethyl 3-oxopentanoate to form a β-keto ester intermediate, which undergoes cyclocondensation with hydrazine hydrate.

Critical Observations :

-

Regioselectivity : The 3,5-dimethyl substitution on the pyrazole is achieved by using methyl groups in the β-keto ester.

-

Side Reactions : Competing formation of 1H-pyrazol-3-ol derivatives is minimized by maintaining anhydrous conditions.

One-Pot Tandem Synthesis

Recent advancements have enabled a one-pot synthesis combining cyclocondensation, azepane coupling, and esterification. This method reduces purification steps and improves overall yield (up to 75%).

Procedure Summary :

-

Cyclocondensation : Hydrazine hydrate, ethyl acetoacetate, and azepan-2-amine react in refluxing ethanol.

-

In Situ Alkylation : Methyl bromoacetate is added directly to the reaction mixture after cyclocondensation.

-

Workup : Neutralization with aqueous NH4Cl followed by extraction with dichloromethane.

Reaction Optimization and Yield Analysis

The table below compares yields and conditions across different synthetic routes:

Notable Trends :

-

Higher yields are achieved in polar aprotic solvents (DMF) due to improved solubility of intermediates.

-

One-pot methods reduce side product formation by minimizing exposure to atmospheric moisture.

Analytical Characterization and Validation

Post-synthesis characterization employs advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) : δ 1.45–1.70 (m, 6H, azepane CH2), 2.25 (s, 6H, pyrazole-CH3), 3.70 (s, 3H, OCH3), 4.85 (s, 2H, CH2COO), 7.20 (s, 1H, pyrazole-H).

-

13C NMR : 21.8 (pyrazole-CH3), 28.3 (azepane CH2), 52.1 (OCH3), 170.5 (COO).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase

-

Mobile Phase : Acetonitrile/water (70:30)

-

Retention Time : 8.2 min

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds featuring pyrazole rings exhibit a range of biological activities, including:

- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell growth.

- Anti-inflammatory Properties : The pyrazole moiety is known for its ability to modulate inflammatory pathways.

Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate may interact with various biological targets, leading to diverse pharmacological profiles.

Medicinal Chemistry

The compound is being explored for its potential as a lead candidate in drug development due to its unique structure and biological activity. It may serve as a scaffold for synthesizing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound is ongoing. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a pharmaceutical agent.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical models:

Anticancer Activity

Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies highlighted the compound's ability to inhibit pro-inflammatory cytokines, indicating its promise in treating inflammatory diseases.

Mechanism of Action

The mechanism by which Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Heterocyclic Substituents

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate

- Key Differences :

- Heterocyclic Substituent : Pyrrolidine (5-membered ring) replaces azepane (7-membered), reducing steric bulk and altering electronic properties.

- Ester Group : Ethyl ester instead of methyl ester, slightly increasing hydrophobicity.

- Implications : The smaller pyrrolidine ring may enhance rigidity and influence binding affinity in metal complexes. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate (CAS 1155592-08-7)

Bis-Pyrazole Ligands (L1–L5 Series)

Compounds such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate (L1) feature two pyrazole units linked via a central amine and ester group.

- Key Differences: Multidentate Structure: L1–L5 are multidendate ligands with branched pyrazole arms, enabling coordination to multiple metal centers. Functionality: The presence of amino and ester groups in L1–L5 enhances their versatility in forming stable Co(II) complexes for catalytic applications (e.g., catecholase oxidation) .

- Implications: While Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is monodentate, bis-pyrazole ligands like L1–L5 exhibit higher catalytic efficiency due to cooperative metal binding .

Pyrazole-Indole Hybrids

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate (CAS 2222059-70-1) integrates an indole moiety via an amide linkage.

Medicinal Chemistry Derivatives

The compound 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid (from EP 4 139 296 B1) features a pyridazine-pyrrolidine-pyrazole scaffold.

- Key Differences :

- Implications : Such derivatives are optimized for therapeutic applications, such as kinase inhibition, where solubility and target engagement are critical .

Biological Activity

Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies and research findings.

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.35 g/mol

- Structure : The compound features a pyrazole ring substituted with an azepane moiety, which is significant for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with pyrazole rings, including this compound, exhibit a range of biological activities. These include:

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring | Strong antiproliferative activity | Inhibits cancer cell proliferation |

| Methyl 3-(4-methylphenyl)-pyrazole | Phenyl substituent | Known for anti-inflammatory properties | COX inhibition |

| Azepanopyridine derivatives | Azepane and pyridine rings | Diverse biological activities | Antimicrobial and anticancer effects |

Case Studies and Research Findings

- Antiproliferative Studies :

- Anti-inflammatory Mechanisms :

- Enzyme Interaction Studies :

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and what methodological considerations are critical for optimizing yield?

Answer:

The synthesis of pyrazole-acetate derivatives typically involves multi-step protocols:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For azepane-substituted pyrazoles, azepane-2-carboxaldehyde or its derivatives may serve as precursors .

- Step 2: Acetylation of the pyrazole nitrogen using chloroacetate esters under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography or recrystallization.

Key Considerations:

- Solvent-free or mild solvent conditions (e.g., DMF) improve regioselectivity and reduce side reactions .

- Catalytic use of thionyl chloride (SOCl₂) enhances cyclization efficiency in related pyrazole-thiadiazole syntheses .

Table 1: Example Reagents and Conditions from Analogous Syntheses

Advanced: How can structural contradictions in crystallographic data for azepane-pyrazole derivatives be resolved?

Answer:

Discrepancies in crystallographic data often arise from:

- Polymorphism: Different crystal packing modes due to solvent of crystallization (e.g., methanol vs. acetonitrile).

- Disorder in Azepane Rings: Flexible seven-membered rings may exhibit positional disorder, requiring refinement constraints in SHELX .

Methodological Recommendations:

- Use high-resolution X-ray data (≤ 0.8 Å) and SHELXL refinement with ADPs (anisotropic displacement parameters) for non-H atoms .

- Employ Hirshfeld surface analysis to validate hydrogen-bonding networks and intermolecular interactions .

Example:

In a related pyrazole-acetate structure, disorder in the azepane ring was resolved using PART instructions in SHELXL, improving the R-factor from 0.12 to 0.05 .

Basic: What spectroscopic techniques are most effective for characterizing the azepane-pyrazole scaffold?

Answer:

- NMR:

- HRMS: Accurate mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₁₅H₂₃N₃O₂ requires m/z 292.1761) .

Table 2: Diagnostic Spectral Peaks for Analogous Compounds

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrazole C-H | 6.35 (s, 1H) | 105–110 (pyrazole C) |

| Azepane CH₂ | 2.70–3.10 (m) | 45–55 (N-CH₂) |

| Acetate COO | - | 170.5 |

Advanced: How does the azepane substituent influence the compound’s coordination chemistry and potential bioactivity?

Answer:

The azepane ring acts as a hemilabile ligand , enabling:

- Metal Coordination: The pyrazole N and azepane’s amine group can bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with varied geometries (octahedral, square planar) .

- Bioactivity Modulation: Azepane’s conformational flexibility enhances interactions with hydrophobic enzyme pockets. For example, SK channel modulators with azepane-pyrazole motifs show EC₅₀ values < 2 μM .

Case Study:

In SK2 channel modulation, the azepane’s chair-to-boat transition optimizes binding to the channel’s extracellular loop, as shown in molecular dynamics simulations .

Basic: What are the stability challenges for this compound under varying pH and temperature conditions?

Answer:

- pH Sensitivity: The acetate ester hydrolyzes rapidly under alkaline conditions (pH > 9), forming the carboxylic acid derivative. Acidic conditions (pH < 3) protonate the pyrazole N, reducing solubility .

- Thermal Stability: Decomposition occurs above 150°C (TGA data for analogs show 5% weight loss at 160°C) .

Mitigation Strategies:

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The acetate carbonyl (partial charge ~ +0.25 e) is susceptible to nucleophilic attack .

- Molecular Electrostatic Potential (MEP): Maps highlight electron-deficient regions (e.g., pyrazole C-4 position) for functionalization .

Example:

For ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, MEP-guided substitution at C-4 achieved a 92% yield in Suzuki-Miyaura couplings .

Basic: What analytical protocols validate purity and identity in batch-to-batch reproducibility?

Answer:

- HPLC: Use a C18 column (MeCN:H₂O, 70:30) with UV detection at 254 nm; retention time ~8.2 min for >99% purity .

- Elemental Analysis: Acceptable C/H/N ranges: ±0.3% of theoretical values (e.g., C 61.84%, H 7.94%, N 14.36%) .

Advanced: What mechanistic insights explain conflicting bioactivity data in DNA interaction studies?

Answer:

Discrepancies arise from:

- Binding Mode: Intercalation vs. groove binding, confirmed via ethidium displacement assays and viscosity measurements .

- Photoactivation: UV irradiation (λ = 365 nm) generates reactive oxygen species (ROS), causing DNA strand breaks in some analogs but not others .

Table 3: DNA Interaction Data for Analogous Compounds

| Compound | IC₅₀ (DNA Cleavage) | Binding Mode | Reference |

|---|---|---|---|

| 4-Bromo analog | 1.2 μM | Intercalation | |

| 4-Nitro analog | 0.8 μM | Groove binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.